molecular formula C20H30D4O5 B570319 11beta-Prostaglandin F2alpha-d4 CAS No. 1240398-18-8

11beta-Prostaglandin F2alpha-d4

Cat. No. B570319
M. Wt: 358.5
InChI Key: PXGPLTODNUVGFL-SGSFECARSA-N
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Description

11β-Prostaglandin F2α-d4 (CAS 1240398-18-8) is a deuterated derivative of 11β-Prostaglandin F2α. It contains four deuterium atoms at the 3, 3’, 4, and 4’ positions. This compound serves as an internal standard for quantifying 11β-PGF2α using GC- or LC-mass spectrometry .

Scientific Research Applications

Enzymatic Activity and Metabolic Pathways

Prostaglandin F2alpha is involved in various enzymatic activities and metabolic pathways. A study by Pace-Asciak (1975) highlighted the conversion of prostaglandin F2alpha to 15-keto-13,14-dihydroprostaglandin E2 in rat kidneys, identifying prostaglandin 9-hydroxydehydrogenase as a key enzyme in this process (Pace-Asciak, 1975). Another study by Inagaki et al. (2008) explored the conversion of prostaglandin D2 (PGD2) to 9alpha,11beta-prostaglandin F2 (9alpha,11beta-PGF2) by human liver dihydrodiol dehydrogenase 1, using capillary electrophoresis for analysis (Inagaki et al., 2008).

Role in Human Gestational Tissues

Mitchell et al. (2005) found detectable concentrations of 9alpha,11beta-PGF2 in human amniotic fluid, with an increase in late gestation. This study showed that human gestational tissues like placenta, amnion, and choriodecidua synthesize 9alpha,11beta-PGF2, suggesting its role in human labor mechanisms (Mitchell et al., 2005).

Implications in Asthma and Allergy

Bochenek et al. (2003) conducted a study on patients with bronchial asthma, identifying that the levels of 9alpha,11beta-PGF2, a PGD2 metabolite, were significantly higher in aspirin-induced asthma patients. This suggests a link between PGD2 release and asthma severity (Bochenek et al., 2003).

Enzyme Inhibition and Synthesis Studies

Koda et al. (2004) discovered that prostaglandin F2alpha ethanolamide is reduced to 9alpha,11beta-PGF2 ethanolamide by PGF synthase, revealing new insights into prostaglandin synthesis and potential enzyme inhibitors (Koda et al., 2004).

Prostaglandin Receptors and Cellular Activation

The study by Kunapuli et al. (1997) found that prostaglandin F2alpha (PGF2alpha) and its isoprostane, 12-iso-PGF2alpha, activate the prostaglandin F2alpha receptor (FP), with potential implications for treatments targeting ocular conditions (Kunapuli et al., 1997).

properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-SGSFECARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11beta-Prostaglandin F2alpha-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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